Cas no 891858-05-2 (ethyl 2-hydroxy-3-methyl-4-oxopentanoate)
ethyl 2-hydroxy-3-methyl-4-oxopentanoate Chemical and Physical Properties
Names and Identifiers
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- 4-Pentulosonic acid, 3,5-dideoxy-3-methyl-, ethyl ester (9CI)
- ethyl 2-hydroxy-3-methyl-4-oxopentanoate
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- MDL: MFCD24710719
- Inchi: 1S/C8H14O4/c1-4-12-8(11)7(10)5(2)6(3)9/h5,7,10H,4H2,1-3H3
- InChI Key: UJBGDHMTJMGQQS-UHFFFAOYSA-N
- SMILES: C(O)(C(=O)OCC)C(C)C(=O)C
ethyl 2-hydroxy-3-methyl-4-oxopentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243202-0.05g |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
891858-05-2 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-243202-0.1g |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
891858-05-2 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-243202-0.25g |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
891858-05-2 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-243202-0.5g |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
891858-05-2 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-243202-1.0g |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
891858-05-2 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-243202-2.5g |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
891858-05-2 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-243202-5.0g |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
891858-05-2 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
| Enamine | EN300-243202-10.0g |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
891858-05-2 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
| Enamine | EN300-243202-1g |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
891858-05-2 | 95% | 1g |
$743.0 | 2023-09-15 | |
| Enamine | EN300-243202-5g |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
891858-05-2 | 95% | 5g |
$2152.0 | 2023-09-15 |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate Related Literature
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on ethyl 2-hydroxy-3-methyl-4-oxopentanoate
Chemical Profile of Ethyl 2-hydroxy-3-methyl-4-oxopentanoate (CAS No. 891858-05-2) and Its Emerging Applications
Ethyl 2-hydroxy-3-methyl-4-oxopentanoate, identified by the CAS number 891858-05-2, is a specialized organic compound that has garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This ester derivative, featuring a hydroxyl group and a methyl group on its five-carbon backbone, exhibits intriguing reactivity and biological potential, making it a subject of interest for synthetic chemists and medicinal researchers.
The molecular structure of ethyl 2-hydroxy-3-methyl-4-oxopentanoate consists of a pentanoic acid backbone modified with an ethyl ester at one end and functional groups that introduce hydrogen bonding capabilities. This configuration allows the compound to interact with various biological targets, including enzymes and receptors, which has implications for its utility in drug design and development. The presence of both a hydroxyl group and a methyl group enhances its solubility in both polar and nonpolar environments, facilitating its use in diverse chemical reactions.
Recent studies have highlighted the compound's potential as a building block in the synthesis of more complex molecules. For instance, researchers have explored its role in constructing cyclic peptides and peptidomimetics, which are known for their ability to modulate biological pathways. The ester functionality provides a stable yet reactive site for further derivatization, enabling the creation of novel pharmacophores. This adaptability has made ethyl 2-hydroxy-3-methyl-4-oxopentanoate a valuable intermediate in the development of targeted therapeutics.
In the realm of drug discovery, the compound's ability to act as a precursor for bioactive molecules has been leveraged in several innovative approaches. One notable area is its application in the synthesis of protease inhibitors, which are critical for treating diseases such as cancer and inflammation. The hydroxyl group's ability to form hydrogen bonds with amino acid residues in target proteins enhances binding affinity, improving the efficacy of potential drug candidates derived from this scaffold.
Additionally, ethyl 2-hydroxy-3-methyl-4-oxopentanoate has been investigated for its role in metabolic research. Its structural similarity to certain intermediates in cellular metabolism suggests that it could influence metabolic pathways when incorporated into larger molecules. This possibility has sparked interest in exploring its effects on enzyme activity and metabolic flux, potentially leading to breakthroughs in treating metabolic disorders.
The compound's stability under various reaction conditions has also made it useful in industrial applications beyond pharmaceuticals. For example, it serves as a chiral auxiliary in asymmetric synthesis, where its precise stereochemistry aids in producing enantiomerically pure compounds. This capability is particularly valuable in fine chemical manufacturing, where high purity is essential for product performance.
From an environmental perspective, the biodegradability of ethyl 2-hydroxy-3-methyl-4-oxopentanoate presents an additional advantage. Unlike some synthetic esters that persist in ecosystems, this compound undergoes degradation through standard microbial processes, reducing ecological impact. This feature aligns with growing demands for sustainable chemical practices across industries.
The synthesis of ethyl 2-hydroxy-3-methyl-4-oxopentanoate itself is an area of active research. Recent advancements in catalytic methods have enabled more efficient production processes, reducing waste and energy consumption. These innovations not only improve cost-effectiveness but also enhance scalability for industrial applications. The development of greener synthetic routes further underscores the compound's versatility and potential for widespread use.
Future directions for research on ethyl 2-hydroxy-3-methyl-4-oxopentanoate include exploring its interactions with novel biological targets and expanding its utility in drug development pipelines. Collaborative efforts between synthetic chemists and biochemists are expected to yield new derivatives with enhanced therapeutic properties. Moreover, computational modeling techniques will play a crucial role in predicting how modifications to this scaffold can optimize biological activity.
In conclusion, ethyl 2-hydroxy-3-methyl-4-oxopentanoate (CAS No. 891858-05-2) represents a promising compound with diverse applications across chemical biology and pharmaceutical science. Its unique structural features enable innovative synthetic strategies while offering potential benefits for drug design and environmental sustainability. As research continues to uncover new possibilities for this molecule, its significance is likely to grow within both academic and industrial settings.
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